4-Bromo-6-(4-ethoxyphenyl)pyrimidine
Overview
Description
4-Bromo-6-(4-ethoxyphenyl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a bromo group at the 4-position and a 4-ethoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(4-ethoxyphenyl)pyrimidine typically involves the following steps:
Bromination: The starting material, 6-(4-ethoxyphenyl)pyrimidine, undergoes bromination to introduce the bromo group at the 4-position.
Ethoxylation: The ethoxy group is introduced through a reaction with ethyl iodide in the presence of a base.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(4-ethoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.
Substitution: The ethoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Pyrimidinyl derivatives.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
4-Bromo-6-(4-ethoxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-6-(4-ethoxyphenyl)pyrimidine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-6-(4-ethoxyphenyl)pyrimidine is compared to other similar compounds to highlight its uniqueness:
4-Bromo-6-(4-methoxyphenyl)pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-6-(4-hydroxyphenyl)pyrimidine: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Chloro-6-(4-ethoxyphenyl)pyrimidine: Similar structure but with a chloro group instead of a bromo group.
Properties
IUPAC Name |
4-bromo-6-(4-ethoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGSZHTRSFXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.